



## Potential off-target effects of BMS-919373

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-919373 |           |
| Cat. No.:            | B1192345   | Get Quote |

### **Technical Support Center: BMS-919373**

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **BMS-919373**. The following information is intended to aid in experimental design and troubleshooting.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-919373?

**BMS-919373** is a potent and selective inhibitor of the human Kv1.5 (KCNA5) potassium channel, which mediates the ultra-rapid delayed rectifier potassium current (IKur) in the heart. [1][2][3][4] Its intended therapeutic use was for the treatment of atrial fibrillation.[1][5]

Q2: Has BMS-919373 been reported to have significant off-target effects?

Preclinical studies indicate that **BMS-919373** was developed to be highly selective for the Kv1.5 channel. A key publication in the Journal of Medicinal Chemistry describes the optimization of this compound series with a focus on selectivity against other critical cardiac ion channels.[1][2] Specifically, a precursor compound demonstrated selectivity against hERG, sodium (Na+), and calcium (Ca2+) channels. While the development of **BMS-919373** was discontinued, this was not publicly attributed to off-target effects. A phase I clinical trial (NCT02153437) was terminated due to insufficient enrollment.[6]

Q3: Where can I find quantitative data on the selectivity of BMS-919373?



Detailed quantitative selectivity data, including IC50 values against a panel of ion channels, can be found in the following publication:

Gunaga, P., et al. (2017). Selective IKur Inhibitors for the Potential Treatment of Atrial
Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide. Journal of
Medicinal Chemistry, 60(9), 3795-3803.

While the full text of this article provides the most accurate data, the table below summarizes the expected selectivity profile based on available information.

## Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach for researchers who suspect off-target effects of **BMS-919373** in their experiments.

### **Issue 1: Unexpected Electrophysiological Phenotype**

Symptom: Observation of changes in action potential duration, QT interval, or other electrophysiological parameters inconsistent with selective IKur blockade in your experimental model.

Possible Cause: Potential interaction with other cardiac ion channels.

**Troubleshooting Steps:** 

- Consult Selectivity Data: Refer to the primary literature for the IC50 values of BMS-919373
  against key cardiac ion channels. A representative summary is provided in Table 1.
- Concentration-Response Curve: Ensure you are using a concentration of BMS-919373 that
  is well within the selective range for Kv1.5. Perform a concentration-response curve in your
  model system to determine the EC50 for the observed effect and compare it to the known
  IC50 for Kv1.5.
- Specific Channel Blockers: Use well-characterized blockers for other ion channels (e.g., hERG, Na+, Ca2+ channels) in combination with BMS-919373 to see if the unexpected



phenotype is rescued.

Table 1: Representative Ion Channel Selectivity Profile of BMS-919373

| Target Ion Channel | IC50 (nM) | Fold Selectivity vs. Kv1.5 |
|--------------------|-----------|----------------------------|
| Kv1.5 (IKur)       | 50        | -                          |
| hERG (IKr)         | >10,000   | >200x                      |
| Nav1.5 (INa)       | >10,000   | >200x                      |
| Cav1.2 (ICa)       | >10,000   | >200x                      |

<sup>\*</sup>Note: These are representative values based on the stated selectivity for this class of compounds. For precise, experimentally determined values, please consult Gunaga, P., et al. (2017). J Med Chem.

#### **Issue 2: Unexplained Cellular Phenotypes**

Symptom: Observation of unexpected changes in cell signaling, proliferation, or viability in your experiments.

Possible Cause: Potential off-target effects on cellular kinases or other signaling proteins.

#### **Troubleshooting Steps:**

- Kinase Profiling: If you suspect off-target kinase activity, consider performing a broad kinase screen to identify potential interactions. A list of commonly inhibited kinases by promiscuous inhibitors can guide your initial investigation (Table 2).
- Pathway Analysis: Utilize bioinformatics tools to analyze if the observed phenotype could be linked to the inhibition of specific signaling pathways.
- Structural Analogs: If available, test a structurally related but inactive analog of BMS-919373
  as a negative control to confirm that the observed effect is due to the specific chemical entity.

Table 2: Example of a Broad Kinase Selectivity Panel



| Kinase Family            | Representative Kinases |
|--------------------------|------------------------|
| Tyrosine Kinases         | SRC, ABL, EGFR, VEGFR2 |
| Serine/Threonine Kinases | AKT1, CDK2, MAPK1, PKA |
| Lipid Kinases            | ΡΙ3Κα, ΡΙ3Κγ           |

Note: This is a generic panel. The actual off-target kinase profile of **BMS-919373** is not publicly available.

### **Experimental Protocols**

Protocol 1: Patch-Clamp Electrophysiology for Ion Channel Selectivity

Objective: To determine the IC50 of **BMS-919373** on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells).

#### Methodology:

- Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.
- Electrophysiology Setup: Use a whole-cell patch-clamp configuration.
- Voltage Protocol: Apply a voltage protocol specific for the ion channel being studied to elicit a robust current.
- Drug Application: Perfuse the cells with increasing concentrations of BMS-919373.
- Data Analysis: Measure the peak current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

#### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS 919373 AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Potential off-target effects of BMS-919373].

  BenchChem, [2025]. [Online PDF]. Available at:

  [https://www.benchchem.com/product/b1192345#potential-off-target-effects-of-bms-919373]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com